molecular formula C10H19N3O2 B1345511 1-(Morpholinocarbonylmethyl)piperazine CAS No. 39890-46-5

1-(Morpholinocarbonylmethyl)piperazine

Cat. No. B1345511
CAS RN: 39890-46-5
M. Wt: 213.28 g/mol
InChI Key: LISKJKUMLVQGKE-UHFFFAOYSA-N
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Description

1-(Morpholinocarbonylmethyl)piperazine is a chemical compound with the molecular formula C10H19N3O2 . It is a substance class chemical .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(Morpholinocarbonylmethyl)piperazine is characterized by a molecular weight of 213.28 and a molecular formula of C10H19N3O2 . The compound is achiral, with no defined stereocenters or E/Z centers .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Morpholinocarbonylmethyl)piperazine are characterized by a molecular weight of 213.28 and a molecular formula of C10H19N3O2 .

Scientific Research Applications

Piperazine and Morpholine in Medicinal Chemistry

Piperazine and morpholine derivatives, including structures like 1-(Morpholinocarbonylmethyl)piperazine, have garnered interest for their broad spectrum of pharmaceutical applications. These compounds are prevalent in various therapeutic areas due to their pharmacophoric activities. Recent advancements in synthetic methods have facilitated the development of new derivatives, enhancing their applicability in medicinal chemistry for drug discovery and development. Notably, these compounds are integral to creating novel therapeutic agents, emphasizing their significance in rational property design for improved drug efficacy and safety (Al-Ghorbani et al., 2015).

Synthetic Advancements and Applications

Innovations in the synthesis of morpholine and piperazine derivatives have led to the development of versatile de novo synthesis strategies. These strategies enable the introduction of diverse substitution patterns, significantly expanding the chemical space and potential pharmacological profiles of these compounds. Such advancements are critical for generating novel scaffolds and building blocks in drug design, facilitating the exploration of uncharted therapeutic potentials (P. Patil et al., 2017).

Catalytic Transformations for Drug Development

Catalytic methods, such as those using SnAP reagents, have revolutionized the synthesis of piperazine and morpholine derivatives from simple aldehydes. This methodology supports the rapid generation of N-unprotected heterocycles, offering a versatile toolkit for constructing complex molecules with potential biological activities. Such transformations are pivotal for the expedited development of drug candidates with enhanced therapeutic profiles (Michael U. Luescher et al., 2014).

Environmental and Pharmaceutical Degradation Studies

Studies on the ozonation of heterocyclic amines, including piperazine and morpholine, shed light on their degradation pathways in environmental and pharmaceutical contexts. Understanding these pathways is crucial for assessing the environmental impact of pharmaceutical residues and for developing strategies to mitigate their persistence in water sources. Such research informs the environmental safety assessments of drugs containing these motifs (Agnes Tekle-Röttering et al., 2016).

Antimicrobial and Anticancer Potentials

Exploratory studies into the biological activities of piperazine and morpholine derivatives reveal their potential as antimicrobial and anticancer agents. These studies highlight the versatility of these compounds in addressing critical health challenges, including drug-resistant infections and cancer. Such research underscores the importance of continued investigation into the therapeutic applications of these heterocycles (B. Mistry et al., 2016; Lokesh Pulipati et al., 2016).

properties

IUPAC Name

1-morpholin-4-yl-2-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c14-10(13-5-7-15-8-6-13)9-12-3-1-11-2-4-12/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISKJKUMLVQGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192927
Record name 1-(Morpholinocarbonylmethyl)piperazine
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Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Morpholinocarbonylmethyl)piperazine

CAS RN

39890-46-5
Record name 4-(1-Piperazinylacetyl)morpholine
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Record name 1-(Morpholinocarbonylmethyl)piperazine
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Record name 39890-46-5
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Record name 1-(Morpholinocarbonylmethyl)piperazine
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Record name 1-(morpholinocarbonylmethyl)piperazine
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Record name 1-(MORPHOLINOCARBONYLMETHYL)PIPERAZINE
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